molecular formula C12H17N5O3 B1417686 Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate CAS No. 1015856-23-1

Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate

Cat. No.: B1417686
CAS No.: 1015856-23-1
M. Wt: 279.3 g/mol
InChI Key: QRVYYVROVBNMMN-UHFFFAOYSA-N
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Description

Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methylcarbamate (CAS: 1015856-23-1) is a pyrazolo-pyrimidinone derivative characterized by a bicyclic heteroaromatic core. This compound features a methyl group at the 1-position of the pyrazolo ring and a tert-butyl carbamate-protected methylamine at the 6-position of the pyrimidinone moiety .

Properties

IUPAC Name

tert-butyl N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-12(2,3)20-11(19)13-6-8-15-9-7(10(18)16-8)5-14-17(9)4/h5H,6H2,1-4H3,(H,13,19)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVYYVROVBNMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(C=NN2C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672833
Record name tert-Butyl [(1-methyl-4-oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015856-23-1
Record name 1,1-Dimethylethyl N-[(4,5-dihydro-1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015856-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(1-methyl-4-oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate, known by its CAS number 1015856-23-1, is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its applications in drug development, enzyme interactions, and agricultural chemistry.

  • Molecular Formula : C12H17N5O3
  • Molecular Weight : 279.3 g/mol
  • CAS Number : 1015856-23-1
  • IUPAC Name : tert-butyl ((1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl)carbamate

Pharmaceutical Development

Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate is primarily recognized for its role in developing anti-cancer and anti-inflammatory drugs. Its unique pyrazolo-pyrimidine structure enhances therapeutic efficacy by acting on specific biological targets.

Case Study: Anti-Cancer Properties

Research indicates that derivatives of pyrazolo[3,4-D]pyrimidine exhibit potent anti-cancer activity. A study demonstrated that modifications to the pyrazolo-pyrimidine core significantly enhance cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing novel anticancer agents .

Enzyme Interactions

The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it a valuable tool in understanding cellular mechanisms.

Example: Phosphodiesterase Inhibition

A relevant study explored the inhibition of phosphodiesterase enzymes by compounds similar to tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate. These enzymes are crucial in various physiological processes, including vasodilation and neurotransmission. The findings suggest that this compound could potentially modulate these pathways effectively .

Agricultural Chemistry

In agricultural chemistry, this compound has been investigated for its potential use as a pesticide or herbicide. Its structural properties allow it to target specific pests while minimizing environmental impact.

Research Findings

Studies have shown that compounds with similar structures can improve crop protection products. They exhibit selective toxicity towards pests while being less harmful to beneficial organisms .

Applications Summary Table

Application AreaDescription
Pharmaceuticals Key intermediate in anti-cancer and anti-inflammatory drug synthesis
Biochemical Research Studies on enzyme interactions and metabolic pathways
Agricultural Chemistry Development of agrochemicals targeting specific pests
Material Science Incorporation into polymers for enhanced durability
Analytical Chemistry Reference standard in analytical methods for quality control

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds with a pyrazolo-pyrimidine scaffold exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrazolo-pyrimidines can act as inhibitors of the WEE1 kinase, which is crucial for regulating the G2-M checkpoint in the cell cycle. Inhibition of WEE1 can enhance the efficacy of DNA-damaging agents like cisplatin in cancer therapy .

Table 1: IC50 Values of Pyrazolo-Pyrimidine Derivatives against WEE1 Kinase

CompoundIC50 (nM)Notes
AZD17755.1 ± 0.9Reference compound
CM-06117.7 ± 7.8Modified structure
Unsubstituted Aniline9.6 ± 2.6Comparison

This table summarizes the inhibitory potency of various compounds against WEE1 kinase, highlighting the potential of tert-butyl derivatives in enhancing therapeutic outcomes in cancer treatment.

1.2 Antiviral Activity

The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antiviral properties, particularly against β-coronaviruses. Modifications to the core structure can yield potent and selective inhibitors targeting cellular pathways essential for viral replication . The ability to optimize these compounds for better solubility and metabolic stability is critical for their development into viable therapeutics.

Organic Synthesis Applications

2.1 Synthetic Intermediate

Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for synthesizing more complex molecules . This versatility is particularly valuable in pharmaceutical chemistry where diverse structural modifications are often required to enhance biological activity.

Case Studies

3.1 Case Study: Development of WEE1 Inhibitors

A detailed study investigated a series of pyrazolopyrimidinones as WEE1 inhibitors, revealing how structural modifications impact potency and selectivity . The research utilized computational modeling to predict binding interactions within the ATP-binding pocket of WEE1, leading to the identification of several promising candidates with reduced cytotoxicity compared to existing therapies.

3.2 Case Study: Antiviral Compound Optimization

Another study focused on optimizing pyrazolo[1,5-a]pyrimidine derivatives for antiviral activity against coronaviruses. The research highlighted the importance of substituent placement on the core structure to enhance binding affinity and metabolic stability while maintaining solubility . The findings underscore the potential of tert-butyl derivatives in developing effective antiviral agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally analogous molecules, focusing on substituents, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives

Compound Name / ID 1-Position Substituent 6-Position Substituent Molecular Weight (g/mol) Purity/Yield Key Findings/Applications References
Target Compound (CAS: 1015856-23-1) Methyl Tert-butyl carbamate-methyl ~323.34* 95% Intermediate for kinase inhibitor design
HS38 3-Chlorophenyl Thio-propanamide ~380.85† N/A Potent DAPK1 inhibitor (IC₅₀ = 12 nM)
HS43 3-Chlorophenyl 2-Hydroxyethylthio ~352.83† N/A Improved solubility over HS38
Compound 11d (cyclopentyl derivative) Cyclopentyl Aminoethoxy-benzylidene thiazolidine 515.15 N/A PPARγ agonist (EC₅₀ = 0.8 µM)
Compound 14d Cyclopentyl Aminoethoxy-benzyl thiazolidinedione ~517.17 64% yield Antidiabetic activity in vitro
Compound 122 2-Hydroxy-2-phenylethyl Thio-acetamide-morpholinophenyl 506.58 46% yield Anticancer screening candidate

*Calculated based on molecular formula. †Estimated from synthetic precursors in .

Q & A

Q. What are the key considerations for synthesizing this compound in laboratory settings?

Methodological Answer: Synthesis typically involves multi-step protocols with strict temperature and atmosphere control. For example, Boc-protection reactions often require anhydrous conditions (e.g., DCM solvent, -78°C cooling) and inert gas (N₂) to prevent side reactions . Key steps include:

  • Amine protection : Use Boc₂O (di-tert-butyl dicarbonate) in DCM at low temperatures to selectively protect amines .
  • Coupling reactions : Employ palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) for Sonogashira-type cross-coupling to introduce alkynyl groups .
  • Purification : Column chromatography (silica gel, EtOAc/hexane gradients) is critical for isolating intermediates .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.22 ppm for pyrimidine protons) confirm regiochemistry and Boc-group integrity .
  • Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 469 [M + H]⁺) validate molecular weight .
  • Chromatography : Monitor reaction progress via TLC (Rf values) and confirm purity via HPLC .

Q. What safety precautions should be implemented when handling this compound?

Methodological Answer: While specific toxicity data for this compound is limited, analogous carbamates require:

  • Respiratory protection : Use NIOSH-approved masks if airborne particulates form during synthesis .
  • Skin/eye protection : Wear nitrile gloves and goggles; rinse exposed skin/eyes with water for 15 minutes .
  • Waste disposal : Neutralize acidic/basic residues before disposal (e.g., 1 M HCl/NaOH) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing functional groups at the pyrimidine ring?

Methodological Answer: Functionalization at the pyrimidine ring (e.g., halogenation, cross-coupling) requires:

  • Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems for alkynylation (e.g., with 3,3-diethoxyprop-1-yne) achieve >80% yields in THF .
  • Solvent effects : Polar aprotic solvents (e.g., DMAc) enhance nucleophilic substitution at C-2/C-4 positions .
  • Temperature control : Maintain 80°C for SNAr reactions to minimize byproducts .

Q. What strategies address discrepancies in spectral data interpretation for structural confirmation?

Methodological Answer: Contradictions in NMR/MS data may arise from tautomerism or Boc-group lability. Mitigation strategies include:

  • Variable-temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomers) by acquiring spectra at 25°C and -40°C .
  • Deuterated solvent screening : Use DMSO-d₆ or CDCl₃ to stabilize specific conformers .
  • High-resolution MS : Differentiate isobaric fragments (e.g., [M + H]⁺ vs. [M + Na]⁺) .

Q. What methods stabilize reactive intermediates during multi-step synthesis?

Methodological Answer: Reactive intermediates (e.g., iodopyrimidines, free amines) require:

  • Low-temperature quenching : Add 1 M HCl immediately after coupling to protonate amines and prevent decomposition .
  • In situ protection : Use Boc groups to shield amines during subsequent steps (e.g., Pd-catalyzed reactions) .
  • Lyophilization : Store hygroscopic intermediates under vacuum to avoid hydrolysis .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports about the compound’s stability?

Methodological Answer: Stability variations may arise from:

  • pH sensitivity : Test degradation rates in buffers (pH 3–10) to identify instability triggers .
  • Light exposure : Conduct accelerated stability studies under UV/visible light to assess photolytic pathways .
  • Thermal analysis : Use DSC/TGA to determine decomposition temperatures and optimize storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.